An In-depth Technical Guide to 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide to 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of the broader pyrido[1,2-a]pyrimidin-4-one class, this document serves as a foundational resource for researchers investigating this molecule and its derivatives.
Compound Identification and Physicochemical Properties
9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one is a substituted aromatic heterocyclic compound. The core structure, a pyrido[1,2-a]pyrimidine, is a recognized pharmacophore present in several approved drugs.[1] The strategic placement of bromo, hydroxyl, and methyl groups on this scaffold offers multiple points for further chemical modification, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.
Key Identifiers and Properties:
| Identifier | Value |
| IUPAC Name | 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 663619-90-7[2][3][4][5][6] |
| Molecular Formula | C₉H₇BrN₂O₂[2] |
| Molecular Weight | 255.07 g/mol [2][3] |
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one.
Synthesis Protocol: A Reliable and Adaptable Approach
The synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones is most commonly achieved through the condensation of a substituted 2-aminopyridine with a malonic acid derivative.[7] This method is robust and can be performed under "neat" conditions (solvent-free), which offers environmental and economic advantages.[7]
Proposed Synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
This protocol is adapted from the general procedure for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[7]
Starting Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
Diethyl malonate
Reaction Scheme:
Caption: Proposed synthesis workflow for 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-5-methylpyridine (1 equivalent) and diethyl malonate (5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is then collected by vacuum filtration.
-
Purification: Wash the crude product with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted diethyl malonate and other impurities. The final product can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
Excess Diethyl Malonate: Using a five-fold excess of diethyl malonate serves as both a reactant and a solvent, driving the reaction to completion.[7]
-
Neat Conditions: The absence of a solvent simplifies the reaction setup and work-up, reduces waste, and is often more efficient for this type of condensation.[7]
-
Nitrogen Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere can prevent potential side reactions at elevated temperatures.
Characterization and Data Analysis
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard for the analysis of such heterocyclic compounds.[8][9][10]
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridone ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). A singlet for the methyl group should be observed around δ 2.5 ppm. The hydroxyl proton may appear as a broad singlet at a variable chemical shift. |
| ¹³C NMR | Carbonyl carbon (C4) is expected around δ 160-165 ppm. Aromatic carbons will appear in the δ 110-150 ppm range. The methyl carbon will be upfield, around δ 15-20 ppm. |
| FT-IR | A strong absorption band for the C=O (keto) group is expected around 1660-1690 cm⁻¹. A broad O-H stretching band for the hydroxyl group should be present around 3200-3500 cm⁻¹. C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₉H₇BrN₂O₂), confirming its elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[13] The introduction of a bromine atom at the 9-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
-
Oncology: Derivatives of this scaffold have been investigated as inhibitors of key signaling proteins in cancer, such as SHP2, a protein tyrosine phosphatase involved in cell growth and survival pathways.[14]
-
Metabolic Diseases: Certain pyrido[1,2-a]pyrimidin-4-one derivatives have shown potent and selective inhibition of aldose reductase, an enzyme implicated in the complications of diabetes.[13][15]
-
Inflammatory Diseases: The anti-inflammatory properties of this class of compounds have been demonstrated, with some derivatives showing inhibition of the hyaluronidase enzyme.[11]
-
Infectious Diseases: The pyrido[1,2-a]pyrimidin-4-one core has been explored as a lead structure for the development of novel antimalarial agents.[16]
Caption: Potential therapeutic applications of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one derivatives.
Conclusion and Future Directions
9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the known pharmacological relevance of the pyrido[1,2-a]pyrimidin-4-one scaffold make it a compound of high interest for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, particularly through the functionalization of the bromine atom, to fully explore the therapeutic potential of this promising chemical entity.
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